Ethyl 3,3-diethoxy-2-fluoropropanoate

Description

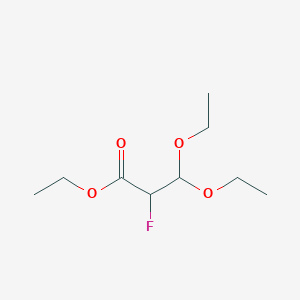

Ethyl 3,3-diethoxy-2-fluoropropanoate (C₉H₁₇FO₄) is a fluorinated ethyl ester featuring a propanoate backbone substituted with two ethoxy groups at the 3-position and a fluorine atom at the 2-position. Fluorinated esters like this are valued for their enhanced metabolic stability and electronegativity, which influence reactivity and bioavailability .

Properties

CAS No. |

116356-67-3 |

|---|---|

Molecular Formula |

C9H17FO4 |

Molecular Weight |

208.23 g/mol |

IUPAC Name |

ethyl 3,3-diethoxy-2-fluoropropanoate |

InChI |

InChI=1S/C9H17FO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6H2,1-3H3 |

InChI Key |

ZYHXCFAJUNJDIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C(=O)OCC)F)OCC |

Origin of Product |

United States |

Preparation Methods

Halide Displacement in Propanoyl Esters

A representative synthesis begins with ethyl 3,3-diethoxy-2-chloropropanoate. The chloride substituent at the C2 position is displaced by fluoride under elevated temperatures (140–150°C) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. For example, a molar ratio of 1.5–2.5:1 (KF to substrate) under nitrogen atmosphere yields ethyl 3,3-diethoxy-2-fluoropropanoate with approximately 80% efficiency. This mirrors methodologies employed in the synthesis of 2-fluoro-3-nitropyridine, where KF-mediated fluorination achieved high yields under analogous conditions.

Key Parameters:

Solvent and Temperature Optimization

Studies indicate that solvent choice significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance fluoride ion solubility, while temperatures above 130°C prevent side reactions such as elimination. However, prolonged heating (>12 hours) may degrade heat-sensitive ethoxy groups, necessitating precise reaction monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

Electrophilic Fluorination Techniques

Electrophilic fluorination employs reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine into electron-rich substrates. This method is advantageous for substrates prone to nucleophilic attack or where regioselectivity is critical.

Enolate Fluorination

Generation of the enolate intermediate from ethyl 3,3-diethoxypropanoate using a strong base (e.g., lithium diisopropylamide, LDA) enables selective fluorination at the α-position. Subsequent quenching with Selectfluor® at −78°C to 0°C affords the fluorinated product. While this method achieves moderate yields (60–70%), it requires stringent anhydrous conditions and low temperatures, limiting industrial scalability.

Key Parameters:

This two-step approach involves constructing the propanoate skeleton with simultaneous introduction of fluorine and ethoxy groups.

Claisen Condensation with Fluoroacetate

Ethyl fluoroacetate reacts with diethyl oxalate under basic conditions (e.g., sodium ethoxide) to form a β-keto ester intermediate. Subsequent acetal protection of the ketone with ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields the target compound. While this route offers structural flexibility, the multi-step process results in lower cumulative yields (50–55%).

Key Parameters:

- Reagents: Ethyl fluoroacetate, diethyl oxalate, ethanol

- Catalyst: p-Toluenesulfonic acid

- Yield: 50–55%

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Nucleophilic Fluorination | KF, DMF | 140–150°C, N₂ atmosphere | 75–80% | High |

| Electrophilic Fluorination | LDA, Selectfluor® | −78°C, anhydrous | 60–70% | Moderate |

| Claisen Condensation | Ethyl fluoroacetate | Acid catalysis, reflux | 50–55% | Low |

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-diethoxy-2-fluoropropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-diethoxy-2-fluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3-diethoxy-2-fluoropropanoate involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are often catalyzed by enzymes or chemical catalysts .

Comparison with Similar Compounds

Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate (C₉H₁₆F₃O₆P)

- Key Differences :

- Contains a phosphoryloxy group and three fluorine atoms at the 3-position, unlike the target compound’s diethoxy and single fluorine substituents.

- Higher molecular weight (308.19 g/mol vs. ~222.23 g/mol for the target compound) due to the phosphorus moiety.

- Enhanced polarity and hydrogen-bonding capacity (9 hydrogen bond acceptors) compared to the target compound’s simpler ester structure .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

- Key Similarities :

- Shares the ethyl ester backbone and fluorine substitution at the 2-position.

- Both compounds likely exhibit similar reactivity in nucleophilic acyl substitution reactions.

- Key Differences: Features a phenyl ketone group at the 3-position instead of diethoxy groups.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (C₁₄H₁₃ClFNO₃)

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate

- Key Differences: Two fluorine atoms at the 2-position and a hydroxy-methoxyphenyl group at the 3-position.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Key Similarities :

- Fluorine substitution adjacent to the ketone group, similar to the target compound’s 2-fluoro motif.

- Key Differences: The fluorine is part of a phenyl ring rather than the propanoate chain, reducing electron-withdrawing effects on the ester carbonyl .

Comparative Data Table

Q & A

Q. What are the key synthetic routes for Ethyl 3,3-diethoxy-2-fluoropropanoate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination of a β-keto ester precursor. Fluorine can be introduced using agents like DAST (Diethylaminosulfur trifluoride) under anhydrous conditions at 0–5°C to minimize side reactions. Ethoxy groups are introduced via acetal formation with triethyl orthoformate in acidic media (e.g., p-TsOH). Optimize stoichiometry (1.2 equivalents of fluorinating agent) and purity by column chromatography (ethyl acetate/hexane gradients). Yield improvements require inert atmospheres (argon) and rigorously dried solvents (e.g., THF, DCM) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Use ¹H NMR to identify ethoxy protons (δ ~1.2–1.4 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and fluorine-coupled splitting (²J ~48 Hz). ¹⁹F NMR shows a singlet (δ -200 to -220 ppm). IR spectroscopy confirms ester carbonyl (~1740 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹). EI-MS identifies molecular ion [M]+ and fragments (e.g., loss of ethoxy groups). Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated ester derivatives like this compound?

- Methodological Answer : Discrepancies often stem from moisture sensitivity or reagent purity. To resolve:

- Replicate reactions under inert atmospheres (argon) using anhydrous solvents (distilled THF, DCM).

- Validate DAST purity via titration or ¹⁹F NMR; substitute with Deoxo-Fluor if degraded.

- Use statistical tools (ANOVA) to analyze yield variations across temperature, time, and catalyst batches.

- Compare kinetic profiles (e.g., time vs. temperature) to identify optimal conditions .

Q. What are the mechanistic implications of fluorine's electronegativity on the stability and reactivity of this compound under acidic or basic hydrolysis?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases carbonyl electrophilicity, accelerating base-catalyzed hydrolysis (t½ < 24h at pH 12). In acidic conditions, protonation enhances nucleophilic attack (t½ ~weeks at pH 2). Monitor degradation via HPLC-UV (λ = 210 nm) to detect fluoropropanoic acid derivatives. DFT calculations predict transition states, explaining rate differences. Stabilize against hydrolysis using crown ethers to complex alkali ions in basic media .

Q. How does the steric and electronic environment of this compound influence its behavior in cross-coupling reactions or as a building block in complex molecule synthesis?

- Methodological Answer :

- Steric effects : Ethoxy groups hinder nucleophilic attack at the β-carbon, directing reactivity to the α-position.

- Electronic effects : Fluorine lowers LUMO energy, facilitating electron-deficient intermediates in Suzuki couplings (e.g., Pd(PPh₃)₄ with aryl boronic acids).

- Applications: Fluorine enhances metabolic stability in prodrugs; compare bioavailability with non-fluorinated analogs using in vitro assays (e.g., microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.